Calcium;butanoate;hydrate
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Overview
Description
Calcium butanoate hydrate, also known as calcium butyrate hydrate, is a calcium salt of butanoic acid with water molecules incorporated into its crystal structure. This compound is commonly used in various industrial and scientific applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium butanoate hydrate can be synthesized through the reaction of calcium hydroxide or calcium carbonate with butanoic acid. The reaction typically involves dissolving calcium hydroxide or calcium carbonate in water and then adding butanoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium butanoate hydrate.
Industrial Production Methods
In industrial settings, calcium butanoate hydrate is produced by reacting calcium oxide with butanoic acid under controlled conditions. The reaction is carried out in large reactors where the temperature and pressure are carefully monitored to ensure optimal yield and purity of the product. The resulting calcium butanoate hydrate is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium butanoate hydrate undergoes various chemical reactions, including:
Oxidation: Calcium butanoate can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: It can be reduced to form butanoic acid and calcium hydroxide.
Substitution: Calcium butanoate can undergo substitution reactions with other acids to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can lead to the formation of calcium chloride or calcium sulfate, respectively.
Major Products Formed
Oxidation: Calcium carbonate and carbon dioxide.
Reduction: Butanoic acid and calcium hydroxide.
Substitution: Calcium chloride or calcium sulfate, depending on the acid used.
Scientific Research Applications
Calcium butanoate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular metabolism and as a source of butanoic acid in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to gut health and microbiota.
Industry: Used in the production of various calcium-based products and as an additive in food and feed industries.
Mechanism of Action
The mechanism of action of calcium butanoate hydrate involves the release of butanoic acid upon dissolution in water. Butanoic acid is known to interact with various molecular targets, including G-protein coupled receptors and histone deacetylases. These interactions can modulate cellular signaling pathways, gene expression, and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Calcium acetate hydrate
- Calcium propanoate hydrate
- Calcium lactate hydrate
Uniqueness
Calcium butanoate hydrate is unique due to its specific chemical structure and the presence of butanoic acid, which imparts distinct properties and reactivity compared to other calcium salts. Its ability to release butanoic acid makes it particularly valuable in applications related to gut health and microbiota modulation.
Properties
IUPAC Name |
calcium;butanoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Ca.H2O/c2*1-2-3-4(5)6;;/h2*2-3H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLJQCXWURUPO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16CaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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